![molecular formula C19H11Cl3O4 B4955121 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate](/img/structure/B4955121.png)
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate
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Overview
Description
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate involves the inhibition of various enzymes and pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been found to modulate the expression of various genes and proteins that are involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate has been found to have significant biochemical and physiological effects on various systems in the body. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation, while also improving immune function and reducing the risk of chronic diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate in lab experiments is its high potency and specificity, allowing for precise targeting of specific pathways and processes. However, its complex synthesis method and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for the research and development of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its synthesis method for broader use in scientific research.
Synthesis Methods
The synthesis of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate involves a multi-step process that includes the condensation of 2,4-dichlorobenzoic acid with 7-hydroxy-4-chromone, followed by chlorination and cyclization. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O4/c20-9-4-5-12(14(21)6-9)19(24)26-17-8-16-13(7-15(17)22)10-2-1-3-11(10)18(23)25-16/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHSJJCFSGQHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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